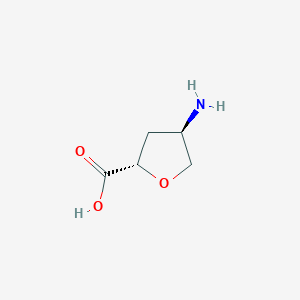
trans-4-Aminotetrahydrofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-Aminotetrahydrofuran-2-carboxylic acid: is a synthetic compound that has garnered interest due to its structural similarity to gamma-aminobutyric acid (GABA). This compound is a conformationally restricted analogue of GABA, which plays a crucial role in the central nervous system as an inhibitory neurotransmitter .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Aminotetrahydrofuran-2-carboxylic acid involves the diastereoselective conjugate addition of lithium (S)-N-benzyl-N-α-methylbenzylamide to a suitable precursor. This method has been successfully applied to achieve high diastereomeric and enantiomeric excesses . Another method involves the cyclization of the cis isomer to the bicyclic N-tosyl lactam, which is then converted to the trans isomer .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial purposes. These methods would likely include the use of automated synthesis equipment and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: trans-4-Aminotetrahydrofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: trans-4-Aminotetrahydrofuran-2-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of conformationally restricted analogues of biologically active compounds .
Biology: In biological research, this compound is studied for its potential as a GABA analogue, which could have implications in understanding GABAergic signaling pathways and developing new therapeutic agents .
Medicine: The compound’s structural similarity to GABA makes it a candidate for research into treatments for neurological disorders, such as epilepsy and anxiety, where GABAergic signaling is implicated .
Mecanismo De Acción
The mechanism of action of trans-4-Aminotetrahydrofuran-2-carboxylic acid is primarily related to its role as a GABA analogue. It is believed to interact with GABA receptors in the central nervous system, potentially modulating inhibitory neurotransmission. The exact molecular targets and pathways involved are still under investigation, but its conformational restriction may provide unique interactions compared to GABA .
Comparación Con Compuestos Similares
cis-4-Aminotetrahydrofuran-2-carboxylic acid: Another conformationally restricted analogue of GABA, differing in stereochemistry.
Gamma-aminobutyric acid (GABA): The natural neurotransmitter that trans-4-Aminotetrahydrofuran-2-carboxylic acid is designed to mimic.
Uniqueness: this compound is unique due to its trans configuration, which provides distinct conformational properties compared to its cis counterpart and GABA. This uniqueness can lead to different biological activities and interactions with GABA receptors .
Propiedades
Fórmula molecular |
C5H9NO3 |
|---|---|
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
(2S,4R)-4-aminooxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c6-3-1-4(5(7)8)9-2-3/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m1/s1 |
Clave InChI |
WBSHKPHBCVYGRZ-DMTCNVIQSA-N |
SMILES isomérico |
C1[C@H](CO[C@@H]1C(=O)O)N |
SMILES canónico |
C1C(COC1C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5'-(Trifluoromethoxy)-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13156977.png)
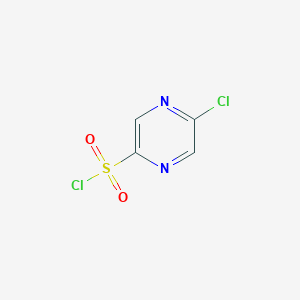

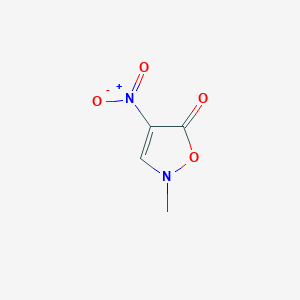
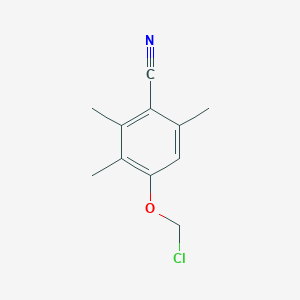

![(1R)-2,2-Dimethyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13157035.png)

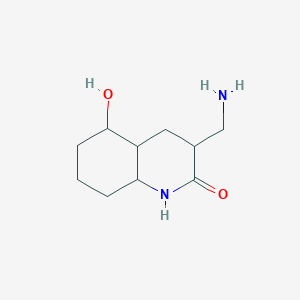
![3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)-2-methylpropan-1-OL](/img/structure/B13157049.png)
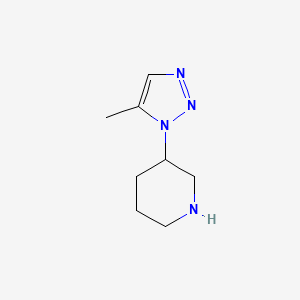
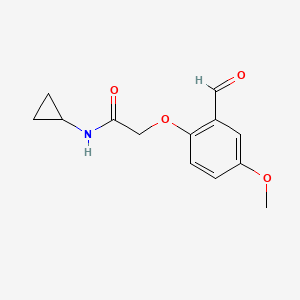
![3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one](/img/structure/B13157066.png)
